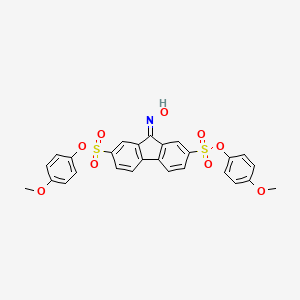

bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

CAS No.:

Cat. No.: VC20176897

Molecular Formula: C27H21NO9S2

Molecular Weight: 567.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H21NO9S2 |

|---|---|

| Molecular Weight | 567.6 g/mol |

| IUPAC Name | bis(4-methoxyphenyl) 9-hydroxyiminofluorene-2,7-disulfonate |

| Standard InChI | InChI=1S/C27H21NO9S2/c1-34-17-3-7-19(8-4-17)36-38(30,31)21-11-13-23-24-14-12-22(16-26(24)27(28-29)25(23)15-21)39(32,33)37-20-9-5-18(35-2)6-10-20/h3-16,29H,1-2H3 |

| Standard InChI Key | MFBYEIYUHIXHGZ-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=C(C=C5)OC |

Introduction

Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a complex organic compound featuring a fluorene backbone with two 4-methoxyphenyl groups and a hydroxyimino functional group. This compound is notable for its unique structural features, which include sulfonate groups at the 2 and 7 positions of the fluorene ring. These structural elements contribute to its potential solubility and reactivity in various chemical environments.

Chemical Identifiers:

-

Molecular Formula: CHNOS

-

Molecular Weight: Approximately 567.6 g/mol (similar compounds)

-

CAS Number: Not explicitly listed for this specific compound, but related compounds have specific CAS numbers.

Synthesis and Preparation

The synthesis of bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multi-step chemical reactions. These steps may include the preparation of a core fluorene structure, followed by the introduction of methoxyphenyl and hydroxyimino groups. The synthesis often utilizes strong acids or bases, high temperatures, and specific catalysts to achieve desired substitutions and functional group additions.

Potential Applications

Compounds similar to bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate have potential applications in various fields, including:

-

Chemistry: As building blocks for synthesizing more complex molecules.

-

Biology: Exhibiting biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

-

Materials Science: Contributing to the development of novel materials with enhanced properties.

Biological Activities and Interactions

The hydroxyimino group in bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is often associated with biological activity due to its ability to form stable complexes with metal ions and interact with biological macromolecules. Studies on the interactions of this compound with biological systems are crucial for understanding its potential toxicity and therapeutic effects.

Comparison with Similar Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Bis(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate | CHNOS | Approximately 567.6 | Methoxyphenyl groups, hydroxyimino group, sulfonate groups |

| Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate | CHClNOS | Approximately 576.4 | Chlorophenyl groups, hydroxyimino group, sulfonate groups |

| 2-(3-Methoxyphenyl) 7-(4-methoxyphenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate | CHNOS | Approximately 567.6 | Dual methoxy substitution, hydroxyimino group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume